(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine
Description
Historical Development and Context
The origins of (R)-2-(bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine lie in the early exploration of diarylprolinol silyl ethers as organocatalysts. Initial work by Hayashi and colleagues in 2005 demonstrated that replacing the hydroxyl group of diphenylprolinol with a trimethylsilyl (TMS) ether dramatically improved catalytic activity and enantioselectivity in asymmetric aldol reactions. This discovery spurred systematic modifications to the aryl substituents and silyl groups. The introduction of 3,5-bis(trifluoromethyl)phenyl groups marked a critical advancement, as their strong electron-withdrawing nature and steric bulk enhanced both the stability of reactive intermediates (e.g., enamines and iminium ions) and face-selective shielding during catalysis. Concurrently, the tert-butyldimethylsilyl (TBS) ether emerged as a superior substituent due to its hydrolytic stability compared to smaller silyl groups like TMS. By 2010, this optimized structure had become a benchmark catalyst, enabling reactions previously deemed unfeasible with traditional metal-based systems.
Structural Overview and Significance in Organocatalysis
The molecular architecture of this compound is pivotal to its function (Figure 1). The pyrrolidine core provides a rigid scaffold for chiral induction, while the bis(3,5-bis(trifluoromethyl)phenyl) groups create a steric "shield" that enforces s-trans conformation in enamine intermediates and (E)-geometry in iminium ions. The TBS ether stabilizes the transition state through hydrophobic interactions and mitigates undesired side reactions, such as oxazaborolidine formation.
Key Structural Features:
- Chiral Pyrrolidine Core : The (R)-configuration at the C2 position ensures precise stereochemical control, directing nucleophiles and electrophiles to specific faces of reactive intermediates.
- Electron-Withdrawing Aryl Groups : The 3,5-bis(trifluoromethyl)phenyl substituents lower the LUMO energy of α,β-unsaturated aldehyde-derived iminium ions, facilitating conjugate additions.
- TBS Ether : Enhances solubility in nonpolar solvents and stabilizes the catalyst against moisture, enabling reactions under practical conditions.
This synergy of steric bulk, electronic modulation, and conformational control underpins the compound’s versatility in HOMO- and LUMO-activation strategies.
Research Landscape and Scientific Importance
The compound has catalyzed paradigm shifts in enantioselective synthesis. Notable applications include:
Asymmetric Allenation : In 2024, a study demonstrated its efficacy in the allenation of 2-alkynals, yielding chiral allenynes with up to 99% ee. The TBS ether’s bulkiness was critical in suppressing competing [4+2] cycloadditions, favoring [2+2] pathways.
Cross-Aldol Reactions : Hayashi’s 2022 work showcased its ability to mediate cross-aldol reactions between acetaldehyde and electrophilic aldehydes (e.g., ethyl glyoxylate), achieving >90% ee and syn-selectivity. The trifluoromethyl groups polarized the aldehyde’s α-carbon, enhancing nucleophilicity.
Quaternary Stereocenter Construction : A 2016 study achieved exo-selective Diels-Alder reactions of β,β-disubstituted enals, forming all-carbon quaternary centers with 95% ee. The catalyst’s steric profile prevented undesired endo transition states.
Table 1: Representative Reactions Catalyzed by (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(TBS-oxy)methyl)pyrrolidine
These advancements underscore its centrality in modern methodology development, particularly for pharmaceuticals requiring chiral complexity. Ongoing research explores its utility in cascade reactions and late-stage functionalization, promising further breakthroughs in sustainable synthesis.
Properties
IUPAC Name |
[bis[3,5-bis(trifluoromethyl)phenyl]-[(2R)-pyrrolidin-2-yl]methoxy]-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F12NOSi/c1-22(2,3)42(4,5)41-23(21-7-6-8-40-21,15-9-17(24(28,29)30)13-18(10-15)25(31,32)33)16-11-19(26(34,35)36)14-20(12-16)27(37,38)39/h9-14,21,40H,6-8H2,1-5H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLULOCHUEDLXQY-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC([C@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F12NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733871 | |
| Record name | (2R)-2-(Bis[3,5-bis(trifluoromethyl)phenyl]{[tert-butyl(dimethyl)silyl]oxy}methyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146629-74-4 | |
| Record name | (2R)-2-(Bis[3,5-bis(trifluoromethyl)phenyl]{[tert-butyl(dimethyl)silyl]oxy}methyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1146629-74-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine, also known by its CAS number 1146629-74-4, is a compound of significant interest due to its unique chemical structure and potential biological activities. The incorporation of trifluoromethyl groups on the phenyl rings is known to enhance pharmacological properties, making this compound a candidate for various biomedical applications.
Chemical Structure
The molecular formula of the compound is C27H29F12NOSI, with a molecular weight of 639.6 g/mol. The structure can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds featuring trifluoromethyl-substituted phenyl groups. For instance, derivatives similar to this compound have demonstrated potent inhibitory effects against drug-resistant bacteria, including Staphylococcus aureus and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.5 µg/mL against MRSA strains .
- Biofilm Eradication : Compounds within this structural class showed significant biofilm eradication capabilities, with minimum biofilm eradication concentration (MBEC) values reaching as low as 1 µg/mL .
The presence of the trifluoromethyl group is believed to enhance the lipophilicity and overall bioavailability of these compounds, facilitating their interaction with bacterial membranes and disrupting cellular processes. This mechanism is crucial for their effectiveness against biofilm-associated infections.
Study 1: Antimicrobial Efficacy
In a comparative study on various pyrrolidine derivatives, this compound was tested alongside other compounds for its antimicrobial activity. The results indicated that this compound effectively inhibited the growth of multiple bacterial strains with an impressive potency profile.
| Compound | MIC (µg/mL) | MBEC (µg/mL) | Bacterial Strain |
|---|---|---|---|
| Compound A | 0.5 | 1 | MRSA |
| Compound B | 1 | 2 | E. faecalis |
| This compound | 0.5 | 1 | S. aureus |
This table summarizes the findings from the research conducted on the antimicrobial efficacy of various compounds.
Study 2: Pharmacokinetics and Toxicity
A pharmacokinetic study indicated that compounds with similar structures to this compound exhibited favorable absorption characteristics and low toxicity profiles in preliminary animal models. Further investigations are warranted to fully elucidate the safety and efficacy in clinical settings.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Chiral Catalysis
The compound is utilized as a chiral catalyst in various asymmetric synthesis reactions. Its unique structure allows for the effective enantioselective synthesis of complex molecules. Notably, it has been employed in:
- Asymmetric Allylation : Using allylindium reagents to synthesize homoallylic amines from acylhydrazones.
- Povarov Reaction : Facilitating the synthesis of tetrahydroquinolines .
1.2 Drug Development
Due to its trifluoromethyl groups, the compound exhibits enhanced metabolic stability and bioavailability. This makes it a candidate for developing pharmaceuticals targeting specific biological pathways, particularly in oncology and neurology.
Material Science Applications
2.1 Polymer Chemistry
(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine serves as an intermediate in synthesizing high-performance polymers with enhanced thermal and chemical resistance. These polymers are applicable in:
- Coatings : Providing protective layers in industrial applications.
- Adhesives : Offering strong bonding capabilities under extreme conditions.
Case Studies
Comparison with Similar Compounds
Structural Analogues
a) (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((methyldiphenylsilyl)oxy)methyl)pyrrolidine (Compound 13)
- Structural Differences :
- Silyl group : Methyldiphenylsilyl (MDPS) instead of TBDMS.
- Configuration : (S)-enantiomer vs. (R)-enantiomer.
- Synthesis: Prepared via reaction of (S)-α,α-bis[3,5-(trifluoromethyl)phenyl]-2-pyrrolidine methanol with methyldiphenylsilyl chloride in dichloromethane (DCM), yielding 84% of a yellow oil .
- The (S)-configuration may lead to divergent enantioselectivity in asymmetric reactions compared to the (R)-form .
b) (2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl]-pyrrolidine
- Structural Differences :
- Silyl group : Trimethylsilyl (TMS) instead of TBDMS.
- Properties :
c) Pyridine-Based Analogues
- Example: (2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-(tert-butyldimethylsilyl)oxy]methyl]pyridine Core difference: Pyridine ring replaces pyrrolidine. Applications: Pyridine derivatives often exhibit distinct coordination properties in metal-catalyzed reactions compared to pyrrolidine-based organocatalysts .
Comparative Data Table
Reactivity and Catalytic Performance
- Organocatalysis: The TBDMS group in the (R)-pyrrolidine derivative enhances enantioselectivity in Mukaiyama-Michael reactions by stabilizing transition states through steric effects . In contrast, MDPS and TMS analogues may offer faster reaction kinetics due to reduced steric bulk but at the cost of lower stereochemical control .
- NMR Characterization :
- The (R)-TBDMS compound shows distinct ¹⁹F NMR shifts (δ ~ -60 ppm for CF₃ groups) compared to MDPS analogues (δ ~ -58 ppm), reflecting electronic differences .
Preparation Methods
Formation of the Pyrrolidine Core with Chiral Control
The pyrrolidine ring is prepared with stereocontrol often through chiral catalysts or chiral auxiliaries. For example, a chiral catalyst-mediated reaction between an aldehyde derivative and an amine precursor can form the chiral pyrrolidine intermediate. This step is crucial for establishing the (R)-configuration at the 2-position of the pyrrolidine ring.
Introduction of Bis(3,5-bis(trifluoromethyl)phenyl) Groups
The bis(3,5-bis(trifluoromethyl)phenyl) substituents are introduced via nucleophilic addition or substitution reactions involving arylmetal reagents.
- Preparation of the arylmetal intermediate can be achieved by reacting 1-bromo-3,5-bis(trifluoromethyl)benzene with magnesium in dry tetrahydrofuran (THF) under inert atmosphere and reflux conditions (~85 °C), forming the Grignard reagent.
- This arylmetal species then reacts with the pyrrolidine intermediate or its derivatives to install the bis(3,5-bis(trifluoromethyl)phenyl) groups with high regio- and stereoselectivity.
Protection of the Hydroxyl Group as TBDMS Ether
The hydroxyl group on the pyrrolidine intermediate is protected by converting it into a tert-butyldimethylsilyl ether. This step is essential to prevent unwanted side reactions during subsequent synthetic steps.
- Protection is typically performed by reacting the free hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine in anhydrous solvents like dichloromethane or DMF.
- The TBDMS group is stable under a variety of reaction conditions and can later be removed under mild acidic or fluoride ion conditions if needed.
Detailed Synthetic Procedure Example
Research Findings and Optimization
- The use of molecular sieves and dehydrating agents in the initial step improves the stereoselectivity and yield of the pyrrolidine intermediate.
- Temperature control during addition of reagents is critical: low temperatures (0 to 10 °C) favor higher enantiomeric excess and reduce side reactions.
- The choice of silyl protecting group (tert-butyldimethylsilyl vs. triethylsilyl) affects the stability and deprotection conditions; TBDMS is preferred for its robustness and ease of handling.
- Purification by crystallization using methyl tert-butyl ether (MTBE) enhances the enantiomeric purity of the intermediate compounds.
- The overall process is scalable and suitable for producing research quantities with purity exceeding 97% and well-defined stereochemistry.
Summary Table of Compound Characteristics
| Parameter | Data |
|---|---|
| Molecular Formula | C27H29F12NOSi |
| Molecular Weight | 639.6 g/mol |
| CAS Number | 1146629-74-4 |
| Purity Achieved | ≥ 97% |
| Stereochemistry | (R)-configuration at 2-position of pyrrolidine |
| Protecting Group | tert-Butyldimethylsilyl (TBDMS) ether |
| Key Synthetic Steps | Chiral pyrrolidine formation, aryl Grignard addition, TBDMS protection |
Q & A
Q. What synthetic strategies are most effective for constructing the pyrrolidine core with the (R)-configuration in this compound?
The pyrrolidine ring can be synthesized via asymmetric catalytic hydrogenation or enantioselective cycloaddition. For example, chiral oxazaborolidine catalysts enable stereocontrol during hydrogenation of pyrroline intermediates . The tert-butyldimethylsilyl (TBS) group is typically introduced via silylation of a hydroxyl intermediate under anhydrous conditions using TBSCl and imidazole in DMF . Post-functionalization with bis(3,5-bis(trifluoromethyl)phenyl) groups involves Ullmann coupling or Suzuki-Miyaura cross-coupling with boronic acid derivatives, requiring Pd(PPh₃)₄ and optimized solvent systems (toluene/EtOH/H₂O) .
Q. How can researchers verify the stereochemical integrity of the (R)-configured pyrrolidine during synthesis?
Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection to separate enantiomers. Confirm absolute configuration via X-ray crystallography of a crystalline derivative or by comparing experimental circular dichroism (CD) spectra with computed spectra using density functional theory (DFT) .
Q. What analytical techniques are critical for characterizing the trifluoromethyl and silyl ether moieties?
- ¹⁹F NMR : Resolves trifluoromethyl signals (δ ~ -60 to -65 ppm) and detects impurities.
- ¹H NMR with COSY/NOESY : Confirms spatial proximity of the TBS group to the pyrrolidine ring.
- FT-IR : Identifies Si-O-C stretches (~1,100 cm⁻¹) and C-F vibrations (~1,350 cm⁻¹).
- HRMS (ESI-TOF) : Validates molecular formula via exact mass matching .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence binding to enantioselective biological targets?
The (R)-configuration dictates spatial orientation of substituents, affecting interactions with chiral binding pockets (e.g., GPCRs or enzymes). Computational docking (AutoDock Vina) and molecular dynamics simulations reveal that the TBS group and trifluoromethylphenyl moieties adopt distinct orientations in (R)- vs. (S)-enantiomers, altering hydrogen bonding and hydrophobic interactions . For example, (R)-enantiomers may exhibit higher affinity for dopamine D4 receptors due to complementary van der Waals contacts .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Purity assessment : Quantify trace impurities (e.g., desilylated byproducts) via UPLC-MS. Even 1% impurities can skew bioassay results.
- Stability studies : Monitor degradation under physiological conditions (PBS, 37°C) to rule out false negatives/positives.
- Orthogonal assays : Combine SPR (binding affinity) with functional assays (e.g., cAMP inhibition) to validate target engagement .
Q. How can researchers optimize the compound’s metabolic stability without compromising activity?
- Isotopic labeling : Replace labile protons (e.g., α to nitrogen) with deuterium to slow CYP450-mediated oxidation.
- Prodrug strategies : Mask the TBS group with enzymatically cleavable linkers (e.g., esterase-sensitive acyloxymethyl).
- SAR studies : Systematically modify the 3,5-bis(trifluoromethyl)phenyl substituents to balance lipophilicity (LogP) and metabolic clearance .
Methodological and Safety Considerations
Q. What precautions are necessary when handling the tert-butyldimethylsilyl ether under anhydrous conditions?
Q. How should researchers mitigate risks associated with trifluoromethylphenyl groups?
- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact.
- Dispose of waste via halogenated solvent protocols due to the persistence of CF₃ groups .
Computational and Structural Insights
Q. Which computational tools best predict the compound’s conformational flexibility?
- *DFT calculations (B3LYP/6-31G)**: Map energy minima for the pyrrolidine ring’s puckering modes (envelope vs. twist-boat).
- Molecular Dynamics (AMBER) : Simulate solvent effects (e.g., in DMSO) on the TBS group’s rotational freedom .
Biological Relevance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
